molecular formula C11H10O4 B1216125 Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate

Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate

Cat. No.: B1216125
M. Wt: 206.19 g/mol
InChI Key: RLRGETOSWKYBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C11H10O4. It is known for its role in various chemical reactions and its applications in scientific research. This compound is characterized by its phenyl group attached to a but-2-enoate structure, which includes both hydroxy and oxo functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxo-4-phenylbutyrate with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.

    Medicine: Research explores its potential therapeutic uses, including its role in drug development and its effects on various biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit certain enzymes by forming adducts with coenzymes, thereby affecting metabolic pathways. The specific pathways and molecular targets depend on the context of its use and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRGETOSWKYBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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